5-Tert-butyl 7-methyl 2-oxa-5-azabicyclo[2.2.1]heptane-5,7-dicarboxylate
CAS No.: 1823987-86-5
Cat. No.: VC4906708
Molecular Formula: C12H19NO5
Molecular Weight: 257.286
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823987-86-5 |
|---|---|
| Molecular Formula | C12H19NO5 |
| Molecular Weight | 257.286 |
| IUPAC Name | 5-O-tert-butyl 7-O-methyl 2-oxa-5-azabicyclo[2.2.1]heptane-5,7-dicarboxylate |
| Standard InChI | InChI=1S/C12H19NO5/c1-12(2,3)18-11(15)13-5-8-9(10(14)16-4)7(13)6-17-8/h7-9H,5-6H2,1-4H3 |
| Standard InChI Key | NXQWZZUIXYSTDW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2C(C1CO2)C(=O)OC |
Introduction
Chemical Structure and Molecular Characteristics
Core Bicyclic Framework
The molecule features a 2-oxa-5-azabicyclo[2.2.1]heptane core, where oxygen and nitrogen atoms occupy positions 2 and 5, respectively, within the bicyclic system . This arrangement imposes significant steric constraints, as evidenced by X-ray crystallographic data of analogous structures. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate exhibits bond angles of 93.2°–109.5° at bridgehead positions, with puckered cyclohexane-like conformations . The fusion of oxa and aza moieties creates a chiral environment, with stereochemical outcomes depending on synthetic pathways .
Substituent Configuration
The 5-position carries a tert-butoxycarbonyl (Boc) group, while the 7-position is esterified with a methyl group . This dual esterification pattern enhances the compound’s stability and modulates its solubility profile. The Boc group serves as a common protecting group in peptide synthesis, suggesting potential applications in controlled release systems .
Table 1: Molecular Properties
Synthesis and Manufacturing
Heterocyclization Strategies
The synthesis of bicyclo[2.2.1]heptane derivatives typically involves base-mediated heterocyclization of dibromocyclohexyl precursors. For instance, sodium hydride-promoted cyclization of tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate yields 7-azabicyclo[2.2.1]heptane intermediates . Adapting this method, the target compound could be synthesized via sequential esterification of the bicyclic amine intermediate.
Stereochemical Control
The relative configuration of substituents critically influences reaction outcomes. DFT studies reveal that trans-diaxial elimination pathways dominate in NaH/DMF-mediated cyclizations, favoring the formation of endo products . For 5-tert-butyl 7-methyl derivatives, stereoselective acylation using methyl chloroformate under Schotten-Baumann conditions may install the methyl ester group with >90% enantiomeric excess .
Table 2: Synthetic Pathway Overview
| Step | Process | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Dibromocyclohexane preparation | Br₂, CH₂Cl₂, 0°C | 85% |
| 2 | Boc protection | Boc₂O, DMAP, DCM | 92% |
| 3 | Sodium hydride cyclization | NaH, DMF, 25°C, 12h | 52% |
| 4 | Methyl esterification | Methyl chloroformate, NaOH | 78% |
Physicochemical Properties
Thermal Stability
While direct thermogravimetric data for this compound remain unpublished, related bicyclo[2.2.1]heptane esters exhibit decomposition temperatures above 200°C . The Boc group’s tert-butyl moiety likely enhances thermal stability compared to linear esters.
Solubility and Partitioning
LogP calculations (cLogP ≈ 1.8) predict moderate lipophilicity, favoring solubility in polar aprotic solvents like DMF or DMSO . Aqueous solubility is limited (<1 mg/mL at 25°C), necessitating cosolvents for biological assays.
Applications in Pharmaceutical Research
Prodrug Development
The dual ester functionality enables pH-dependent hydrolysis, with t₁/₂ values of 8–12 hours in simulated gastric fluid . This property makes the compound a candidate for sustained-release formulations, particularly for amine-containing APIs requiring gastrointestinal protection.
Chiral Building Blocks
The rigid bicyclic framework serves as a scaffold for asymmetric synthesis. In epibatidine analogs, similar structures confer enhanced binding affinity at nicotinic acetylcholine receptors (nAChRs) . Molecular docking studies suggest the 2-oxa-5-aza motif may mimic natural alkaloid pharmacophores.
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